Methoxyamine hydrochloride

Descripción

Methoxyamine Hydrochloride is the hydrochloride salt form of methoxyamine, an alkoxyamine with potential chemotherapeutic adjuvant activity. Methoxyamine covalently binds to apurinic/apyrimidinic DNA damage sites and thereby inhibits base excision repair (BER) process, which may prevent repair of DNA strand breaks and result in an induction of apoptosis. This agent may potentiate the anti-tumor activity of alkylating agents.

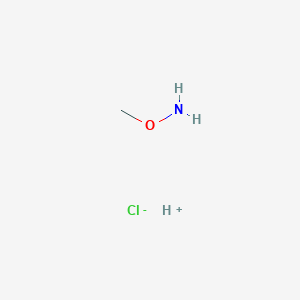

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

O-methylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVOSBNFZWHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO.ClH, CH6ClNO | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-62-9 (Parent) | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025615 | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methoxyamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

593-56-6 | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, O-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | O-Methylhydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxyammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203546OLMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

300 to 304 °F (decomposes) (NTP, 1992) | |

| Record name | O-METHYLHYDROXYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20660 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Methoxyamine Hydrochloride: Unraveling the Core Mechanism of Base Excision Repair Inhibition

An In-Depth Technical Guide:

Abstract

The Base Excision Repair (BER) pathway is a critical cellular defense mechanism against a barrage of endogenous and exogenous DNA base lesions. Its efficiency, however, presents a significant obstacle in cancer therapy, as it rapidly repairs DNA damage induced by alkylating agents and ionizing radiation, thereby contributing to therapeutic resistance. Methoxyamine hydrochloride (MX), a small alkoxyamine, has emerged as a potent and specific inhibitor of the BER pathway. This technical guide provides an in-depth exploration of the core mechanism by which this compound disrupts this fundamental DNA repair process. We will dissect the chemical interaction between methoxyamine and the central BER intermediate, the apurinic/apyrimidinic (AP) site, and detail how the formation of a stable covalent adduct effectively stalls the repair cascade by rendering the lesion refractory to the key endonuclease, APE1. Furthermore, we will examine the downstream cellular consequences of this inhibition, including the accumulation of cytotoxic lesions, induction of cell cycle arrest and apoptosis, and the synergistic potentiation of conventional anticancer agents. This guide is designed to furnish researchers and drug development professionals with a comprehensive understanding of methoxyamine's mechanism of action, supported by experimental methodologies and validated references.

The Foundational Role of Base Excision Repair in Genomic Fidelity

The integrity of the genome is under constant threat from sources such as reactive oxygen species (ROS), spontaneous base deamination, and environmental mutagens. The Base Excision Repair (BER) pathway is the primary cellular system responsible for identifying and correcting the most common forms of DNA damage, including oxidized, alkylated, and deaminated bases, which do not significantly distort the DNA helix.[1][2][3]

The canonical BER pathway proceeds through a highly coordinated, multi-step process:

-

Damage Recognition and Base Excision: A specific DNA glycosylase recognizes and excises the damaged or inappropriate base by cleaving the N-glycosidic bond.[2][3] This action creates a non-instructive and cytotoxic intermediate known as an apurinic/apyrimidinic (AP) site, also called an abasic site.[4][5]

-

AP Site Incision: The key, non-redundant enzyme Apurinic/Apyrimidinic Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone immediately 5' to the lesion.[4][6][7] This generates a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (5'-dRP) terminus.

-

End Processing and DNA Synthesis: DNA Polymerase β (Polβ) is recruited to the site. It removes the 5'-dRP moiety and fills the single-nucleotide gap using the complementary strand as a template.

-

Ligation: DNA Ligase III seals the remaining nick in the DNA backbone, restoring the integrity of the strand.

Given its central role in repairing lesions induced by many chemotherapeutic agents and radiotherapy, the BER pathway is a rational and compelling target for anticancer strategies.[1][8] Inhibition of BER can prevent the repair of therapy-induced DNA damage, leading to an accumulation of cytotoxic lesions that can overwhelm the cell and trigger cell death, thereby sensitizing cancer cells to treatment.[8][9]

The Apurinic/Apyrimidinic (AP) Site: A Critical Nexus for BER Inhibition

The AP site is the central intermediate in the BER pathway.[4] While it is a necessary step in the repair process, an unrepaired AP site is highly cytotoxic and mutagenic.[4][5] Structurally, the deoxyribose sugar at an AP site exists in equilibrium between a cyclic furanose form and a transient open-ring form, which exposes a reactive aldehyde group at the C1' position.[4][10][11]

It is this exposed aldehyde that serves as the precise molecular target for this compound. By targeting this common intermediate, methoxyamine can effectively inhibit the repair of a wide variety of base lesions funneled into the BER pathway.

The Core Mechanism: Covalent Adduction and Steric Blockade of APE1

Methoxyamine (CH₃ONH₂) is a simple, orally active alkoxyamine that directly and potently inhibits BER.[12][13] Its mechanism is not based on inhibiting the initial damage recognition by glycosylases but rather on intercepting the pathway at the crucial AP site intermediate.

The inhibitory action unfolds through a direct chemical reaction:

-

Nucleophilic Attack: The primary amine group of methoxyamine acts as a nucleophile, attacking the electrophilic aldehyde carbon (C1') of the open-ring form of the AP site's deoxyribose sugar.

-

Formation of a Stable Oxime Adduct: This condensation reaction results in the formation of a stable, covalent C=N double bond, creating a methoxime adduct (AP-MX).[4][11] This reaction is rapid and exhaustive under physiological conditions.[10]

-

Inhibition of APE1 Cleavage: The resulting AP-MX adduct is a sterically hindered and chemically distinct structure compared to a natural AP site. This modified lesion is no longer a viable substrate for APE1.[4][5] The bulky methoxy group and the stable oxime linkage prevent proper recognition and catalytic cleavage by the APE1 active site.[4][5][11][14]

This action effectively creates a durable roadblock in the BER pathway. The AP-MX adduct is chemically refractory to APE1 processing, causing the entire repair cascade to stall at this step.[15]

Figure 1: Mechanism of methoxyamine (MX) action. MX reacts with the AP site, forming a stable adduct that blocks APE1 cleavage, stalling the BER pathway.

Cellular Ramifications of Methoxyamine-Induced BER Inhibition

The stalling of the BER pathway is not a benign event. The accumulation of unresolved AP-MX adducts triggers a cascade of cytotoxic consequences, which are central to methoxyamine's therapeutic potential.

-

Accumulation of Cytotoxic Lesions: The primary effect is the accumulation of AP sites that are "capped" by methoxyamine. These adducts are persistent lesions that can interfere with essential DNA transactions like replication and transcription.

-

Conversion to DNA Strand Breaks: When a DNA replication fork encounters a persistent AP-MX adduct, the replication machinery can collapse, leading to the formation of highly lethal DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[9]

-

Induction of Cell Cycle Arrest and Apoptosis: The resulting DNA damage activates cellular DNA damage response (DDR) pathways. This can lead to cell cycle arrest, providing time for repair.[16] However, if the damage is overwhelming and cannot be resolved, the cell is driven into programmed cell death, or apoptosis.[9][13][17][18]

-

Synergistic Potentiation of DNA-Damaging Therapies: The true therapeutic power of methoxyamine lies in its ability to act as a sensitizer for other cancer treatments.[12][13]

-

Alkylating Agents (e.g., Temozolomide): These drugs produce N7-methylguanine and N3-methyladenine lesions, which are substrates for the MPG DNA glycosylase.[8][19] This creates a massive influx of AP sites. By blocking their repair with methoxyamine, the cytotoxicity of these agents is dramatically enhanced, even in tumors resistant to other repair mechanisms.[8]

-

Radiotherapy: Ionizing radiation generates a spectrum of DNA lesions, including oxidized bases that are repaired by BER.[9] Methoxyamine potentiates the cell-killing effects of radiation by preventing the repair of these lesions.[9][16]

-

Antimetabolites (e.g., Pemetrexed): Certain antimetabolites can cause the misincorporation of bases like uracil into DNA. The uracil-DNA glycosylase (UDG) removes the uracil, creating an AP site. Methoxyamine can block the subsequent repair, converting a repairable lesion into a cytotoxic one.[20]

-

References

- 1. Developing an in silico model of the modulation of base excision repair using methoxyamine for more targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of DNA Glycosylases as Prospective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. α1-Adrenoceptor agonist methoxamine inhibits base excision repair via inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic impact of methoxyamine: blocking repair of abasic sites in the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Base Excision Repair Inhibition by Methoxyamine Impairs Growth and Sensitizes Osteosarcoma Cells to Conventional Treatments [scirp.org]

- 10. Reaction of apurinic/apyrimidinic sites with [14C]methoxyamine. A method for the quantitative assay of AP sites in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Miscoding and DNA Polymerase Stalling by Methoxyamine-Adducted Abasic Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Inhibition of Apurinic-Apyrimidinic Endonuclease 1 Redox and DNA Repair Functions Affects the Inflammatory Response via Different but Overlapping Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methoxyamine potentiates iododeoxyuridine-induced radiosensitization by altering cell cycle kinetics and enhancing senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ATM regulates 3-Methylpurine-DNA glycosylase and promotes therapeutic resistance to alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Removal of uracil by uracil DNA glycosylase limits pemetrexed cytotoxicity: overriding the limit with methoxyamine to inhibit base excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyamine hydrochloride chemical properties and reactivity

An In-Depth Technical Guide to Methoxyamine Hydrochloride: Core Chemical Properties and Reactivity for Advanced Research and Development

Introduction

This compound (CH₃ONH₂·HCl), also known as O-methylhydroxylamine hydrochloride, is a versatile and pivotal reagent in modern chemistry and drug development.[1][2][3] While traditionally recognized for its role in the synthesis of oximes and as an intermediate for pharmaceuticals and agrochemicals, its applications have expanded significantly.[4] Today, it serves as a critical tool in bioorthogonal chemistry for bioconjugation and has emerged as a potent inhibitor of the Base Excision Repair (BER) pathway, showing promise as an adjuvant in cancer chemotherapy.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core chemical properties, reactivity, and field-proven applications of this compound, grounding technical data with mechanistic insights.

Core Chemical and Physical Properties

This compound is a white, crystalline, hygroscopic solid.[1][2] Its aqueous solution is acidic, a property that influences its reactivity and handling.[1][8] Understanding its physical and chemical characteristics is fundamental to its effective use in any experimental setting.

| Property | Value | Source(s) |

| Molecular Formula | CH₆ClNO | [][10] |

| Molecular Weight | 83.52 g/mol | [8][][10] |

| Appearance | White to faint yellow crystalline powder | [1][2][] |

| Melting Point | 151-154 °C (decomposes) | [1][][11][12] |

| Solubility | Soluble in water and alcohol; sparingly soluble in DMSO | [1][][12][13] |

| Stability | Stable under recommended storage conditions; hygroscopic | [2][14] |

| pKa | Not explicitly available in search results, but its acidic nature in aqueous solution is noted. | [1][8] |

Reactivity and Mechanistic Pathways

The utility of this compound stems from the nucleophilic nature of the nitrogen atom in the methoxyamine free base. The hydrochloride salt serves as a stable, easy-to-handle precursor that can be used directly in acidic conditions or neutralized in situ to release the reactive free base.

The Cornerstone Reaction: O-Methyl Oxime Formation

The most prominent reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form stable O-methyl oximes.[12][15][16] This reaction is a cornerstone of its application in both organic synthesis and bioconjugation.

Mechanism: The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[15]

-

Protonation (Acid Catalysis): Under acidic conditions (the pH of a this compound solution is typically below 7.0), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[1][15]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[15]

-

Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the final, stable C=N double bond of the oxime ether.[15]

Caption: Mechanism of O-Methyl Oxime Formation.

Causality in Experimental Choices:

-

pH Control: The rate of oxime formation is pH-dependent. The reaction is typically fastest under mildly acidic conditions (pH 4-5).[17] This is a classic example of a reaction requiring general acid catalysis; the pH must be low enough to facilitate carbonyl protonation and carbinolamine dehydration but high enough to maintain a sufficient concentration of the unprotonated, nucleophilic methoxyamine.

-

Reactant Reactivity: Aldehydes are generally more reactive towards methoxyamine than ketones due to reduced steric hindrance and greater electrophilicity.[18]

-

Catalysis: For less reactive carbonyls or when reaction speed is critical (as in bioconjugation), nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) are employed.[17][19] These catalysts form a more reactive Schiff base intermediate, accelerating the rate-limiting dehydration step.

Application in Drug Development I: Bioorthogonal Oxime Ligation

Oxime ligation is a premier bioorthogonal reaction, meaning it proceeds with high specificity and yield in complex biological environments without interfering with native biochemical processes.[20][21] This makes it an invaluable tool for conjugating molecules to proteins, peptides, and other biomolecules.

The process involves two key components: a biomolecule engineered to contain a ketone or aldehyde group, and a probe molecule functionalized with an aminooxy group (delivered by methoxyamine or a derivative). The reaction forms a stable oxime bond, covalently linking the two.

Caption: General Workflow for Oxime Ligation in Bioconjugation.

Application in Drug Development II: Base Excision Repair (BER) Inhibition

In oncology, this compound has a distinct and powerful application as a small molecule inhibitor of the Base Excision Repair (BER) pathway.[4][5]

Mechanism of Action: Many alkylating chemotherapeutic agents damage cancer cell DNA by creating abnormal bases. The BER pathway is a primary cellular defense mechanism that identifies and removes these damaged bases.

-

A DNA glycosylase (e.g., MPG) excises the damaged base, leaving an apurinic/apyrimidinic (AP) site.[4][5]

-

Methoxyamine covalently binds to this reactive AP site.[5][6][8]

-

This binding event "caps" the lesion, preventing subsequent repair enzymes (like AP endonuclease) from processing the site.

-

The accumulation of these unrepaired DNA strand breaks ultimately triggers apoptosis (programmed cell death).[6][8]

By inhibiting this critical repair pathway, this compound acts as a chemosensitizer, synergistically enhancing the efficacy of DNA-damaging agents like temozolomide.[5]

Caption: Mechanism of BER Inhibition by Methoxyamine.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and success.

Protocol 1: General Procedure for Oxime Ligation with a Protein

This protocol describes the conjugation of a methoxyamine-functionalized small molecule to a protein containing an accessible aldehyde or ketone group.

A. Materials:

-

Protein with a carbonyl group (1-10 mg/mL)

-

This compound-functionalized molecule

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0-7.0.[19] Expertise Note: A pH of 6.0-7.0 is a compromise. It is high enough to ensure some of the methoxyamine is deprotonated and nucleophilic, yet low enough to facilitate the reaction without denaturing most proteins.

-

Catalyst (Optional): Aniline stock solution (e.g., 100 mM in DMSO or aqueous buffer).[19]

-

Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes.[19]

-

Analytical tools: LC-MS or SDS-PAGE.[19]

B. Step-by-Step Methodology:

-

Protein Preparation: Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[19]

-

Reactant Addition: Add the this compound-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.[19]

-

Catalyst Addition (Optional but Recommended): If used, add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[19] Trustworthiness Note: The catalyst significantly accelerates the reaction, often reducing reaction times from hours to minutes, which can be critical for preventing protein degradation.[17]

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours (if catalyzed) or 12-24 hours (if uncatalyzed).

-

Reaction Monitoring: To validate the reaction, withdraw a small aliquot and analyze it using LC-MS (to confirm the mass of the conjugate) or SDS-PAGE (to observe a shift in the protein's molecular weight).[19]

-

Purification: Once the reaction is complete, purify the conjugate from excess small molecules and catalyst using an appropriate method like size-exclusion chromatography or dialysis against a suitable buffer.[19]

Safety, Storage, and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[8][14] It is harmful if swallowed, inhaled, or in contact with skin.[8][14][22]

-

Personal Protective Equipment (PPE): Always wear safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[8][23] Handle in a well-ventilated area or a chemical fume hood.[22][23]

-

Handling: Avoid creating dust.[23] When preparing solutions, always add the solid to the liquid to avoid a violent reaction.[22] Wash hands thoroughly after handling.[22][23]

-

Storage: this compound is hygroscopic and sensitive to moisture.[1][2][14] Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13][23] Store away from incompatible materials such as strong bases, oxidizing agents, and acid anhydrides.[14][22]

-

Spill Response: In case of a spill, evacuate the area. For small spills, dampen the solid material with water before carefully sweeping it up into a suitable container for disposal.[8] Prevent the material from entering drains.[22][23]

Conclusion

This compound has transcended its role as a simple organic intermediate to become a sophisticated tool for scientists in drug discovery and chemical biology. Its predictable and robust reactivity in forming oximes provides a reliable method for synthesis and bioconjugation. Furthermore, its unique ability to inhibit the Base Excision Repair pathway offers a compelling strategy for enhancing cancer therapies. By understanding its core chemical properties, reaction mechanisms, and proper handling protocols, researchers can fully leverage the power and versatility of this essential compound to advance their scientific objectives.

References

- 1. This compound | 593-56-6 [chemicalbook.com]

- 2. This compound CAS#: 593-56-6 [m.chemicalbook.com]

- 3. CN101357895B - Method for synthesizing methoxamine hydrochloride - Google Patents [patents.google.com]

- 4. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. methoxy-amine hydro-chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. 593-56-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. メトキシアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Methoxylamine hydrochloride, 25-30% aq. soln., Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 21. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. chemicalbook.com [chemicalbook.com]

role of Methoxyamine hydrochloride in GC-MS sample preparation

An In-depth Technical Guide: The Core Role of Methoxyamine Hydrochloride in GC-MS Sample Preparation

Introduction: Overcoming the Volatility Barrier in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, prized for its exceptional chromatographic resolution and sensitive mass-based detection.[1] However, its power is fundamentally limited to analytes that are thermally stable and sufficiently volatile to traverse the gas chromatograph. Many compounds of biological and pharmaceutical interest—including sugars, amino acids, organic acids, and steroids—exist as polar, non-volatile molecules, rendering them incompatible with direct GC-MS analysis.[2][3]

To bridge this gap, chemical derivatization is employed. This process chemically modifies the analytes, masking polar functional groups to reduce their polarity, increase thermal stability, and enhance their volatility.[3][4] While various derivatization strategies exist, a two-step protocol involving methoximation followed by silylation has become the gold standard in fields like metabolomics.[1][2][5]

This guide, from the perspective of a Senior Application Scientist, delves into the critical first step of this process: methoximation using this compound (MeOx). We will explore the underlying chemical challenges that necessitate this step, the mechanism by which MeOx provides a robust solution, and a detailed, field-proven protocol for its successful implementation.

The Analytical Challenge: The Duality of the Carbonyl Group

At the heart of the problem are compounds containing carbonyl functional groups—specifically aldehydes and ketones. These are prevalent in crucial metabolite classes, most notably sugars and α-keto acids. Left unmodified, these molecules present significant obstacles to reliable GC-MS analysis for two primary reasons:

-

Tautomerism and Isomerization: Sugars, such as glucose and fructose, exist in equilibrium between their open-chain aldehyde/ketone form and multiple cyclic (hemiacetal) structures (e.g., pyranose and furanose rings).[3] This tautomerism means that a single sugar can produce multiple, broad, or tailing peaks in a chromatogram, making accurate identification and quantification nearly impossible.[6][7]

-

Thermal Instability: Certain carbonyl compounds are thermally labile. For instance, α-keto acids are prone to decarboxylation at the elevated temperatures of the GC inlet, leading to analytical loss and misrepresentation of the original sample.[7][8]

Attempting to proceed directly to silylation without addressing the carbonyl group first fails to solve the issue. The silylating agent would react with the different tautomers present, leading to a complex mixture of multiple silylated derivatives from a single original analyte, defeating the purpose of derivatization.[7][9]

The Solution: Methoximation to Stabilize and Simplify

This compound (commonly abbreviated as MeOx or MOX) provides an elegant and effective solution to this problem by "protecting" the reactive carbonyl group.[7][8] It is the indispensable first step that enables reproducible analysis of carbonyl-containing compounds.

Mechanism of Action

This compound reacts with the carbonyl carbon of aldehydes and ketones in a nucleophilic addition reaction to form a stable O-methyl oxime.[10][11][12] This reaction effectively "locks" the molecule into a single, stable form. Pyridine is the most common solvent for this reaction, as it not only dissolves the MeOx but also acts as a catalyst by scavenging the liberated HCl.[1][3]

The key benefits of this methoximation step are profound:

-

Prevents Tautomerization: By converting the carbonyl group to an oxime, it eliminates the potential for keto-enol or ring-chain tautomerism. This ensures that a single analyte generates a single, sharp chromatographic peak (or a predictable pair of syn/anti isomers), dramatically simplifying the resulting chromatogram.[3][6][7]

-

Enhances Thermal Stability: The resulting O-methyl oxime is more thermally stable than the original carbonyl, preventing degradation of sensitive molecules like α-keto acids during GC analysis.[7][8]

-

Enables Consistent Silylation: By stabilizing the open-chain form of sugars, methoximation provides a uniform substrate for the subsequent silylation step, ensuring a consistent and predictable final derivative.[3][8]

Figure 1: The methoximation reaction of a carbonyl compound.

The Complete Workflow: Methoximation in the Context of Two-Step Derivatization

It is crucial to understand that methoximation is the foundational first stage of a broader derivatization workflow.[1] After the carbonyl groups are protected, a second derivatization agent is added to target other polar functional groups. The most common second step is silylation , using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

Silylating agents replace the active hydrogens on hydroxyl (–OH), carboxyl (–COOH), amine (–NH₂), and thiol (–SH) groups with a non-polar trimethylsilyl (TMS) group.[4][8] This second step is what imparts the necessary volatility and thermal stability for the molecule to be analyzed by GC-MS.

The synergy is clear:

-

Methoximation (Step 1): Targets and stabilizes aldehydes and ketones.

-

Silylation (Step 2): Targets and volatilizes hydroxyl, carboxyl, amine, and thiol groups.

Figure 2: Standard two-step derivatization workflow for GC-MS.

A Field-Proven Protocol for Two-Step Derivatization

The following protocol represents a robust and widely validated methodology for the derivatization of biological extracts for GC-MS metabolomics. The key to success and reproducibility lies not just in following the steps, but in understanding the rationale behind each parameter.

Crucial Prerequisite: The sample extract must be completely dry. Water aggressively competes with analytes for reaction with the silylating agent and must be rigorously excluded.[5][8][13] Lyophilization (freeze-drying) is the preferred method.

Experimental Protocol

-

Methoximation Step: a. Prepare a fresh solution of this compound at a concentration of 20 mg/mL in anhydrous pyridine.[5][14] Causality: Pyridine serves as both a solvent and a catalyst. Using a fresh solution ensures reagent potency. b. Add 50-80 µL of the MeOx solution to the dried sample vial.[5][14] The volume should be sufficient to fully submerge the sample residue. c. Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution. d. Incubate the sample at a controlled temperature (e.g., 30-50°C) for 90 minutes with agitation (e.g., 1200 rpm on a heated shaker).[1][5][14] Causality: Incubation provides the necessary energy and time for the methoximation reaction to proceed to completion. Agitation ensures continuous mixing. e. After incubation, allow the vial to cool to room temperature.

-

Silylation Step: a. Add 40-90 µL of a silylating agent, such as MSTFA (often with 1% TMCS as a catalyst), to the methoximated sample.[5][13] b. Cap the vial tightly and vortex immediately. c. Incubate the sample at a controlled temperature (e.g., 37-60°C) for 30 minutes with agitation.[5][13] Causality: This second incubation drives the silylation of active hydrogens to completion. d. After incubation, cool the sample to room temperature. The sample is now derivatized and ready for transfer to a GC vial for analysis. Samples should generally be analyzed within 24 hours for best results.[13][14]

Summary of Key Protocol Parameters

| Parameter | Typical Value | Rationale & Field Insights |

| MeOx Reagent | 20-40 mg/mL MeOx in Pyridine | Pyridine is the standard solvent/catalyst. Ensure high-purity, anhydrous pyridine for best results.[1][5][13] |

| Methoximation Time | 60-90 minutes | Ensures the reaction with less reactive ketone groups goes to completion.[1][5][14] |

| Methoximation Temp. | 30°C - 50°C | A balance must be struck. Higher temperatures speed up the reaction but risk degrading highly sensitive analytes. 30-37°C is common.[1][3][5] |

| Silylating Agent | MSTFA + 1% TMCS | MSTFA is highly effective and its byproducts are volatile, minimizing chromatographic interference.[4][6] |

| Silylation Time | 30-60 minutes | Generally sufficient for complete silylation of most common metabolites.[1][7] |

| Silylation Temp. | 37°C - 60°C | Higher temperatures can be used to derivatize sterically hindered hydroxyl groups, but again, risk analyte degradation.[13][14] |

Advanced Considerations and Trustworthiness

A protocol is only as reliable as its execution. For robust, high-quality data, a Senior Scientist must consider factors beyond the basic steps.

-

Automation: Manual sample preparation is a major source of analytical variability.[15] Automated liquid handling systems can perform the entire derivatization workflow, precisely controlling reagent volumes, incubation times, and temperatures.[1][16] This dramatically improves reproducibility, especially for large sample cohorts, by ensuring every sample is treated identically.[1][15]

-

Moisture Control: This cannot be overstated. The entire process, from sample drying to reagent storage and handling, must be conducted under anhydrous conditions. The presence of water will quench the silylating reagent, leading to incomplete derivatization and poor results.[5][13]

-

Reagent Quality: Use high-purity, derivatization-grade reagents. MeOx solutions in pyridine have a limited shelf life and should be prepared fresh or stored under inert gas at low temperatures.[14][17]

Conclusion

This compound is not merely an optional reagent but a foundational component of modern GC-MS sample preparation for a vast array of important analytes. Its role is precise and critical: to tame the reactive and isomeric nature of carbonyl groups, thereby preventing the formation of multiple chromatographic peaks and stabilizing thermally labile molecules. By converting aldehydes and ketones into stable O-methyl oximes, methoximation provides a clean and consistent molecular slate for the subsequent, volatility-enhancing silylation step. Understanding the causality behind its use and the critical parameters of its application empowers researchers, scientists, and drug development professionals to generate the accurate, reproducible, and trustworthy GC-MS data required to drive scientific discovery.

References

- 1. palsystem.com [palsystem.com]

- 2. youngin.com [youngin.com]

- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 6. benchchem.com [benchchem.com]

- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. merckmillipore.com [merckmillipore.com]

- 12. thomassci.com [thomassci.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. This compound derivatization grade (GC derivatization), LiChropur™, 97.5-102.5% (AT) | Sigma-Aldrich [sigmaaldrich.com]

Methoxyamine hydrochloride as a derivatization reagent for aldehydes

An In-Depth Technical Guide: Methoxyamine Hydrochloride as a Derivatization Reagent for Aldehydes

Authored by: Gemini, Senior Application Scientist

Introduction: The Aldehyde Analytical Challenge

Aldehydes are a class of highly significant organic compounds, pivotal as intermediates in industrial synthesis and as biomarkers in biological systems, often indicating oxidative stress and lipid peroxidation.[1] However, their inherent chemical properties—high polarity, thermal lability, and volatility—present considerable challenges for direct analysis, particularly using gas chromatography-mass spectrometry (GC-MS).[2] Direct injection can lead to poor chromatographic peak shape, thermal degradation, and low sensitivity.[2] Chemical derivatization is a requisite strategy to convert these challenging analytes into more stable, volatile, and detectable forms, thereby enabling robust and reproducible quantification.

This guide provides a comprehensive exploration of this compound (MeOx·HCl), a cornerstone reagent for the derivatization of aldehydes. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure analytical success for researchers, scientists, and drug development professionals.

Part 1: The Core Science of Methoximation

The Necessity of Derivatization

The primary goal of derivatization in GC-MS is to chemically modify a compound to enhance its suitability for analysis.[3] For aldehydes, this addresses several key issues:

-

Increases Volatility & Thermal Stability: Methoxyamine reacts with the polar carbonyl group (C=O) to form a less polar, more thermally stable O-methyl oxime derivative.[3][4] This is crucial for preventing degradation in the hot GC injection port and ensuring the compound travels through the analytical column.

-

Prevents Tautomerization: Many carbonyl-containing compounds, especially sugars and α-keto acids, can exist in multiple isomeric forms (e.g., open-chain and cyclic structures).[3][4] Methoximation "locks" the molecule in its open-chain form by protecting the aldehyde or ketone group, which prevents the formation of multiple derivative peaks for a single analyte and simplifies the resulting chromatogram.[4][5]

-

Improves Chromatographic Peak Shape: By reducing the polarity of the analyte, the methoxime derivative is less likely to interact with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved resolution.[3]

The Reaction Mechanism: From Aldehyde to Oxime

The reaction between an aldehyde and this compound is a nucleophilic addition-elimination (condensation) reaction that results in the formation of an O-methyl oxime and water.[6][7] The process is typically catalyzed by a weak base, with pyridine being the most common choice as it serves as both a catalyst and a solvent.[3]

The mechanism proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate is then protonated, and subsequently eliminates a molecule of water to form the stable C=N double bond of the O-methyl oxime.[8] The formation of two geometric isomers (syn and anti, or E/Z) is possible, which can sometimes result in two closely eluting peaks in the chromatogram.[3][9]

Stability of the Resulting Oxime

The formed oxime linkage is significantly more stable against hydrolysis compared to analogous imine or hydrazone bonds.[9][10] In aqueous solutions, aliphatic oximes can be 100 to 1000 times more resistant to hydrolysis than hydrazones, providing a robust derivative suitable for analysis.[9] This stability is critical for ensuring that the derivative does not degrade in the sample vial while awaiting analysis in an autosampler queue.

Part 2: Experimental Design & Protocols

A successful derivatization is not merely a reaction; it is a controlled and validated system. The following sections provide both the "how" and the "why" of protocol design.

Critical Factors for Success

-

Anhydrous Conditions: This is the most critical factor. Methoxyamine and subsequent silylation reagents are highly sensitive to moisture.[2][11] Water will compete with the derivatization reagents, leading to incomplete reactions, reagent degradation, and poor reproducibility.[11] Scientist's Note: Always use high-purity, anhydrous solvents (like pyridine) and ensure samples are completely dry. Lyophilization (freeze-drying) of aqueous biological extracts is the gold standard.[2][12]

-

Reagent Purity and Preparation: Use a high-purity, derivatization-grade this compound.[13] The reagent solution (e.g., 20-40 mg/mL in anhydrous pyridine) should be prepared fresh daily to ensure its reactivity.[11][14] If the solid this compound is difficult to dissolve, brief sonication can be applied.[12]

-

Reaction Temperature and Time: The kinetics of the reaction are temperature-dependent. While some protocols use ambient temperature, most employ gentle heating to ensure the reaction goes to completion within a reasonable timeframe. The optimal conditions depend on the specific aldehydes being analyzed.

Comparative Reaction Conditions

The choice of reaction parameters is often a balance between ensuring complete derivatization and preventing analyte degradation. Below is a summary of conditions reported in various validated methods.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Application Context |

| MeOx·HCl Concentration | 20 mg/mL in pyridine[12] | 40 mg/mL in pyridine[14][15] | 40 mg/mL in pyridine[3] | Metabolomics, Biological Samples[3][12][14][15] |

| Temperature | 30°C[3][12] | 37°C[4][15] | 60°C[14] | Varies with analyte stability and desired speed |

| Incubation Time | 90 minutes[12][15] | 60 minutes[3] | 12-24 hours[14] | Longer times for complex matrices or sterically hindered carbonyls |

| Subsequent Step | Silylation with MSTFA[3][4][12][15] | Silylation with MTBSTFA[14] | Direct Analysis | GC-MS requires silylation for other polar groups; LC-MS may not |

Standard Protocol: Two-Step Derivatization for GC-MS Metabolomics

This protocol is a widely adopted method for the analysis of small molecules, including aldehydes, in biological extracts.[3][12][15] It involves an initial methoximation step followed by silylation to derivatize other active hydrogens (e.g., on hydroxyl or carboxyl groups).

Methodology:

-

Sample Preparation:

-

Step 1: Methoximation

-

Prepare a fresh solution of 20 mg/mL this compound in anhydrous pyridine.[12]

-

Add 80 µL of this solution to each dried sample.[12]

-

Seal the vial/tube tightly and vortex briefly to ensure the residue is dissolved or suspended. Sonication can be used if needed.[12]

-

Place the samples in a heated shaker or oven and incubate at 30°C for 90 minutes with agitation (e.g., ~1,200 rpm).[12]

-

After incubation, allow the samples to cool to room temperature.

-

-

Step 2: Silylation

-

To the methoximated sample, add 40 µL of a silylation reagent, most commonly N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

-

Scientist's Note: MSTFA is highly effective at derivatizing active hydrogens on hydroxyl, carboxyl, thiol, and amine groups, making the entire molecule volatile.[4]

-

Seal the vial/tube again and incubate at 37°C for 30 minutes with agitation.[12]

-

-

Final Preparation for Analysis

-

After the final incubation, cool the samples to room temperature.

-

If any precipitate is present, centrifuge the tube at high speed (e.g., 16,000 x g) for 3 minutes.[12]

-

Carefully transfer the clear supernatant to a GC autosampler vial with an insert.

-

The sample is now ready for GC-MS analysis. Derivatized samples should ideally be analyzed within 24 hours for best reproducibility.[11][15]

-

Part 3: Advanced Considerations & Applications

Automation and Throughput

For large-scale studies, manual derivatization can introduce variability due to slight differences in reaction times between samples.[3] Automated derivatization systems, often integrated with the GC-MS autosampler, can perform the reaction "just-in-time" for each sample, ensuring that every injection occurs at the exact same stage of derivatization.[3] This significantly improves inter-sample reproducibility and is recommended for metabolomics and clinical research where high precision is paramount.[3]

Application in LC-MS

While derivatization is obligatory for GC-MS, it can also be advantageous for Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16] For LC-MS, the goals of derivatization are different:

-

Improve Ionization Efficiency: Aldehydes can have poor ionization efficiency in electrospray ionization (ESI). Derivatization can introduce a permanently charged group or a moiety that is easily protonated, significantly enhancing the MS signal.[17]

-

Enhance Chromatographic Retention: Small, polar aldehydes may have poor retention on common reversed-phase LC columns. Derivatization adds a larger, more hydrophobic group to the molecule, improving retention and separation.[16]

-

Improve Specificity: Derivatization reagents can be designed to produce a specific neutral loss or fragment ion during MS/MS analysis, allowing for targeted screening of all derivatized aldehydes in a complex sample.[17]

While methoxyamine itself is used in LC-MS, other reagents like 2,4-dinitrophenylhydrazine (DNPH) or specialized, charge-carrying reagents are also common.[1][17] The choice depends on the specific analytical goals and the instrumentation available.

Conclusion

This compound is an indispensable reagent for the accurate and reliable analysis of aldehydes. Its ability to form stable O-methyl oximes effectively overcomes the inherent analytical challenges posed by the polar carbonyl group. By stabilizing the analyte, preventing unwanted side reactions, and increasing volatility, methoximation is a foundational step in numerous GC-MS-based workflows, particularly in the field of metabolomics. A thorough understanding of the reaction mechanism and meticulous attention to experimental detail—especially the maintenance of anhydrous conditions—are the keys to leveraging this powerful technique to its full potential, enabling researchers to uncover the critical roles of aldehydes in both biological and industrial systems.

References

- 1. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Methoxyamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Oxime - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. sydney.edu.au [sydney.edu.au]

- 12. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]

- 13. thomassci.com [thomassci.com]

- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 15. uoguelph.ca [uoguelph.ca]

- 16. researchgate.net [researchgate.net]

- 17. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]

The O-Methylation of Ketones: A Technical Guide to Methoxyamine Hydrochloride in Drug Discovery and Development

Foreword: Beyond a Protecting Group

To the researcher in the dynamic field of drug development, the ketone functionality presents both an opportunity and a challenge. Its reactivity is a gateway to diverse molecular architectures, yet this very reactivity can be a liability in complex biological systems or during multi-step syntheses. The transformation of a ketone to its corresponding O-methyl oxime, or methoxime, via reaction with methoxyamine hydrochloride is often relegated to a simple "protecting group" strategy in introductory texts. However, to view this reaction merely through the lens of protection is to overlook its profound utility in modern pharmaceutical science. This guide aims to provide a comprehensive, field-proven perspective on the methoximation of ketones, moving beyond the textbook to explore the mechanistic nuances, strategic applications, and practical considerations that enable researchers to harness its full potential. We will delve into why specific experimental choices are made, how to ensure the integrity of your results, and where this chemistry is driving innovation, from stabilizing metabolites for analysis to forming key intermediates in antibiotic synthesis.

The Core Reaction: Mechanistic Underpinnings of Methoximation

The reaction between a ketone and this compound is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form a C=N double bond, specifically an oxime ether.[1][2] Methoxyamine (CH₃ONH₂) is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group.[3] The hydrochloride salt is typically used for its stability and ease of handling.[4]

The reaction proceeds in a pH-dependent manner. The initial step is the nucleophilic attack of the nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of the ketone. This step is favored by the free base form of methoxyamine. However, the subsequent dehydration step, which is the rate-limiting step, is acid-catalyzed. Therefore, a weakly acidic medium is optimal to ensure a sufficient concentration of the protonated intermediate for dehydration without excessively protonating the methoxyamine, which would render it non-nucleophilic.[5]

The overall transformation can be visualized as follows:

Figure 1: The two-stage process of methoxime formation from a ketone.

In the context of drug development and analysis, this reaction is critical for several reasons:

-

Stabilization: It converts a reactive ketone into a more stable methoxime. This is particularly important in metabolomics for quenching metabolic activity and stabilizing otherwise labile metabolites like α-keto acids prior to analysis.[6][7]

-

Prevention of Tautomerization: For ketones prone to enolization, methoximation "locks" the carbonyl group, preventing the formation of multiple derivatives during subsequent analytical steps, such as silylation. This leads to cleaner chromatograms and more accurate quantification.[6][8]

-

Enhanced Volatility for GC-MS: The resulting methoxime is often more volatile than the parent ketone, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS).[8]

Practical Application: Protocols and Experimental Design

The successful methoximation of a ketone is not merely a matter of mixing reagents. Careful consideration of the substrate, solvent, temperature, and reaction time is crucial for achieving high yields and purity.

Standard Protocol for Derivatization in Analytical Chemistry (GC-MS)

This protocol is widely employed in metabolomics and steroid analysis to prepare samples for GC-MS.[8][9] The primary goal is the quantitative conversion of keto groups to methoximes.

Materials:

-

This compound (MeOx)

-

Pyridine (high purity, anhydrous)

-

Sample containing the ketone analyte (dried)

-

Heating block or incubator

-

Vials with tight-sealing caps

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a fresh solution of this compound in pyridine (e.g., 20 mg/mL). Pyridine acts as both a solvent and a weak base to neutralize the HCl, liberating the free methoxyamine for the reaction.[9]

-

Sample Preparation: Ensure the sample containing the ketone is completely dry. Water can interfere with the reaction and subsequent derivatization steps (like silylation).[7]

-

Reaction Initiation: Add the this compound solution to the dried sample residue (e.g., 50 µL).

-

Incubation: Cap the vial tightly and vortex to ensure complete dissolution. Incubate the mixture at a controlled temperature, typically between 30°C and 60°C, for 60 to 90 minutes.[8][9] The elevated temperature accelerates the reaction to ensure complete derivatization.

-

Downstream Processing: After cooling to room temperature, the sample is ready for the next step, which is often silylation (e.g., with MSTFA) to derivatize other polar functional groups like hydroxyls.[7][8]

Figure 2: Workflow for analytical methoximation.

Synthetic Scale Methoximation

When preparing a methoxime as a stable intermediate in a synthetic route, the protocol is adjusted for scale and purification.

Materials:

-

Ketone starting material

-

This compound

-

Base (e.g., sodium acetate, pyridine)

-

Solvent (e.g., ethanol, methanol)

-

Standard laboratory glassware for reaction and workup

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the ketone and a slight molar excess (e.g., 1.1-1.2 equivalents) of this compound in a suitable solvent like ethanol.

-

Base Addition: Add a base (e.g., 1.5 equivalents of sodium acetate) to the mixture. The base neutralizes the HCl and facilitates the reaction.

-

Reaction Conditions: The reaction can often be run at room temperature or with gentle heating (e.g., reflux) to drive it to completion. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove salts and excess reagents. The organic layer is dried, filtered, and concentrated. The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Table 1: Comparison of Reaction Parameters

| Parameter | Analytical Derivatization | Synthetic Preparation | Rationale |

| Scale | Microgram to milligram | Milligram to kilogram | Analytical methods require small sample sizes, while synthesis aims to produce bulk material. |

| Solvent | Pyridine | Ethanol, Methanol | Pyridine is an excellent solvent and catalyst for derivatization. Alcohols are common, cost-effective solvents for larger scale synthesis. |

| Base | Pyridine (as solvent) | Sodium Acetate, Pyridine | A separate base is often added in synthesis to ensure complete neutralization of HCl. |

| Workup | None (direct analysis) | Aqueous wash, extraction | Purification is essential in synthesis to isolate the desired product from byproducts and excess reagents. |

| Temperature | 30-60°C | Room temp to reflux | Controlled heating in derivatization ensures rapid, complete reaction. Synthetic conditions are optimized for yield and purity. |

Applications in Drug Discovery and Development

The strategic use of methoximation extends across the pharmaceutical pipeline, from early-stage discovery to manufacturing.

Bioanalytical Chemistry: Metabolomics and Proteomics

In metabolomics, the accurate measurement of small molecules in biological samples is paramount. Ketone-containing metabolites are often unstable. Methoximation is a cornerstone of sample preparation for GC-MS-based metabolomics, as it stabilizes these compounds, allowing for reproducible and accurate quantification.[9][10] This technique has been instrumental in identifying biomarkers and understanding metabolic pathways in disease models.

Medicinal Chemistry and Drug Synthesis

This compound serves as a crucial building block in the synthesis of complex pharmaceuticals.[4][11]

-

Antibiotics: It is a key intermediate in the production of the second-generation cephalosporin antibiotic, Cefuroxime.[12]

-

Protecting Group: In multi-step syntheses, the methoxime group serves as a robust protecting group for ketones, stable to a variety of reaction conditions under which the parent ketone would react.[13]

-

Modulation of Activity: The conversion of a ketone in a pharmacologically active molecule to a methoxime can modulate its biological activity, receptor binding affinity, and pharmacokinetic properties.

DNA Damage and Chemopotentiation

Methoxyamine itself has been investigated as a potential therapeutic agent. It can covalently bind to apurinic/apyrimidinic (AP) sites in DNA, inhibiting the base excision repair (BER) pathway.[3][14][15] This action can potentiate the anticancer effects of DNA-damaging agents, representing an innovative approach to cancer therapy.[14]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is a combustible solid that can cause skin and eye irritation.[16][17]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid or its solutions.[18][19]

-

Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. It is hygroscopic and should be kept in a tightly sealed container.[17][18]

-

Spills: In case of a spill, remove all ignition sources and clean up using dry procedures to avoid generating dust.[16]

Conclusion: A Versatile Tool for the Modern Scientist

This compound is far more than a simple derivatization reagent. It is a versatile and powerful tool that enables critical advancements in drug discovery and development. From the precise quantification of metabolites in complex biological matrices to the synthesis of life-saving antibiotics, the methoximation of ketones is a fundamental reaction with broad and impactful applications. A thorough understanding of its mechanism, the practicalities of its implementation, and its strategic value allows researchers to solve complex challenges and drive innovation in the pharmaceutical sciences.

References

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]

- 3. Methoxyamine - Wikipedia [en.wikipedia.org]

- 4. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 5. byjus.com [byjus.com]

- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. monash.edu [monash.edu]

- 11. This compound Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]

- 12. nbinno.com [nbinno.com]

- 13. Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride_Chemicalbook [chemicalbook.com]

- 15. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to Methoximation with Methoxyamine Hydrochloride

As a Senior Application Scientist, this guide synthesizes the fundamental principles and field-proven methodologies of methoximation, a critical derivatization technique. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively protect carbonyl groups in small molecules for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).

The Core Principle: Stabilizing Carbonyls Through Oximation

In complex biological samples, analytes such as sugars, keto acids, and steroids contain reactive aldehyde and ketone functional groups. These carbonyl groups are problematic for several analytical techniques for two primary reasons:

-

Structural Instability : Carbonyl compounds, especially sugars, can exist in equilibrium between open-chain and various cyclic (hemiacetal) forms. Furthermore, α-keto acids are prone to decarboxylation, and other ketones can undergo tautomerization to their enol forms.[1][2] This structural heterogeneity leads to multiple peaks for a single analyte during chromatographic analysis, complicating data interpretation and reducing sensitivity.[3][4]

-

Low Volatility : The polarity of carbonyl and hydroxyl groups makes many metabolites non-volatile. To be analyzed by GC-MS, they must be chemically modified (derivatized) to increase their volatility, allowing them to travel through the GC column in the gas phase.[1][5]

Methoximation directly addresses the issue of structural instability. The reagent, methoxyamine hydrochloride (CH₃ONH₂·HCl), reacts with aldehydes and ketones to form stable O-methyl oximes.[6][7][8] This reaction "locks" the carbonyl group into a single, stable configuration, preventing the formation of multiple isomers and byproducts.[1][2] This crucial first step ensures that the subsequent derivatization (typically silylation) yields a single, well-defined product for each original analyte, simplifying the resulting chromatogram.[1][2]

The Reaction Mechanism

The reaction is a nucleophilic addition to the carbonyl group. The nitrogen atom of methoxyamine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the methoxime. The use of this compound requires a base, typically pyridine, which serves as both the solvent and a catalyst to neutralize the liberated HCl.[3][9]

The Experimental Workflow: A Self-Validating System

A robust methoximation protocol is the foundation of reliable metabolomic analysis. It is almost universally performed as the first step in a two-stage derivatization process, preceding silylation.[5][9] The integrity of the entire analysis hinges on the success and reproducibility of this initial step.

Mandatory Pre-Derivatization Step: Sample Drying

This compound and the subsequent silylation reagents are incompatible with water.[10] The presence of even trace amounts of moisture will preferentially react with the reagents, reducing the derivatization efficiency of the target analytes and potentially damaging the GC column. Therefore, samples must be thoroughly dried before adding the methoximation reagent. Lyophilization (freeze-drying) is the most common and effective method.[1][5]

The Two-Step Derivatization Workflow

The overall workflow is designed to ensure that every sample is treated identically, which is critical for achieving the high reproducibility required in metabolomics.[11]

Key Protocol Parameters and Optimization

While the general workflow is standardized, the specific parameters can be optimized for different sample types and target analytes. The goal is to achieve complete derivatization without degrading thermally labile compounds.[11]

| Parameter | Typical Range | Rationale & Causality |

| Reagent Concentration | 20 - 40 mg/mL Methoxyamine HCl in Pyridine | Must be sufficient to derivatize all carbonyls in the sample. Excess is required to drive the reaction to completion.[5][10] Pyridine acts as a solvent and acid scavenger.[3][9] |

| Incubation Temperature | 30 - 60°C | Higher temperatures increase the reaction rate but risk degrading sensitive metabolites.[11] 30°C or 37°C are common starting points.[5][10] |

| Incubation Time | 60 - 90 minutes | Sufficient time must be allowed for the reaction to go to completion. 90 minutes is a widely accepted standard.[1][5][10][12] |

| Agitation | 1,200 - 1,350 rpm | Continuous shaking ensures homogeneity and facilitates the interaction between the reagent and the analytes in the dried sample residue.[1][3][5] |

Detailed Experimental Protocol: Methoximation & Silylation

This protocol is a consolidated example for the derivatization of dried polar metabolites for GC-MS analysis.

Materials:

-

Dried sample extract in a 1.5 mL microcentrifuge tube or GC vial.

-

This compound (MeOx).

-

Anhydrous Pyridine.

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% TMCS as a catalyst.

-

Heated shaker or Dri-block heater.

-

Sonicator.[5]

-

Vortex mixer.

Methodology:

-

Reagent Preparation (MeOx Solution):

-

Prepare a 20 mg/mL solution of this compound in anhydrous pyridine.[5][12]